molecular formula C16H25NO4 B025661 Esmolol CAS No. 103598-03-4

Esmolol

Cat. No. B025661
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-UHFFFAOYSA-N
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Description

Esmolol, sold under the brand name Brevibloc, is a cardioselective beta 1 receptor blocker with rapid onset . It has a very short duration of action and no significant intrinsic sympathomimetic or membrane stabilizing activity at therapeutic dosages . It is a class II antiarrhythmic . Esmolol decreases the force and rate of heart contractions by blocking beta-adrenergic receptors of the sympathetic nervous system, which are found in the heart and other organs of the body . Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine .


Synthesis Analysis

Esmolol is considered a soft drug, one that is rapidly metabolized to an inactive form . Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells and not by plasma cholinesterases or red cell membrane acetylcholinesterase . A study on the synthesis and evaluation of esmolol prodrugs for transdermal delivery was conducted . Four pro-drugs, esmolol acetate, propionate, butyrate, and valerate, were synthesized and characterized .


Molecular Structure Analysis

The molecular formula of Esmolol is C16H25NO4 . The average mass is 295.374 Da and the mono-isotopic mass is 295.178345 Da .


Physical And Chemical Properties Analysis

Esmolol has a molecular formula of C16H25NO4 . It has an average mass of 295.374 Da and a mono-isotopic mass of 295.178345 Da .

Scientific Research Applications

Esmolol in Supraventricular Tachyarrhythmias

Esmolol, a short-acting intravenous beta-adrenergic-blocking agent, has been studied for its efficacy and safety in patients with supraventricular tachyarrhythmias. In a multicenter study, esmolol showed a therapeutic response rate of 72% in reducing heart rate or converting to normal sinus rhythm, demonstrating its effectiveness in managing such arrhythmias (Anderson et al., 1986).

Esmolol in Electroconvulsive Therapy

Esmolol has been evaluated for controlling sinus tachycardia and arterial blood pressure increases induced by electroconvulsive therapy (ECT). A study involving 20 patients showed that esmolol effectively managed hyperdynamic responses to ECT, suggesting its utility in such clinical settings (Howie et al., 1992).

Cardiovascular and Antiarrhythmic Effects in Children

A prospective study on children (aged 2 to 16 years) demonstrated that esmolol effectively managed pediatric tachyarrhythmias. The study found that esmolol prevented the induction of supraventricular tachycardia in most cases and slowed the rate of tachycardia in others, highlighting its potential in pediatric cardiology (Trippel et al., 1991).

Esmolol in Unstable Angina Pectoris

In a study focusing on patients with unstable angina, esmolol was found to be effective in managing tachycardia and hypertension during surgical stress. It suggested esmolol's potential use in postoperative hypertension or elevated heart rates during myocardial ischemia (Wallis et al., 1988).

Esmolol and Cocaine-associated Cardiovascular Complications

A study evaluating esmolol in treating cocaine-associated cardiovascular complications noted no consistent hemodynamic benefit. The study highlighted the complexity of using esmolol in such scenarios and cautioned against its routine use for cocaine cardiotoxicity (Sand et al., 1991).

Hemodynamic and Electrophysiologic Effects

Esmolol's chemistry, pharmacology, pharmacokinetics, and its hemodynamic and electrophysiologic effects underscore its utility in various clinical settings. Its rapid metabolism and short duration of action make it a versatile drug for critically ill patients (Angaran et al., 1986).

Safety And Hazards

Esmolol can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and to get medical advice if eye irritation persists .

Future Directions

Esmolol has been studied for its efficacy and safety in treating septic shock . The results showed a survival benefit with esmolol compared with standard treatment . Another study evaluated the use of topical Esmolol Hydrochloride as a novel treatment modality for Diabetic Foot Ulcers . These studies suggest potential future directions for the use of Esmolol in different medical conditions.

properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
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DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
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Molecular Weight

295.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Esmolol
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Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
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Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.
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Product Name

Esmolol

CAS RN

81147-92-4, 103598-03-4
Record name Esmolol
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Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
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Record name ESMOLOL
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Record name Esmolol
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Synthesis routes and methods

Procedure details

Rats (Sprague Dawley) weighing 300–400 gms were purchased from Simonsen laboratories. CVT-3619 was dissolved in DMSO and further diluted in saline. CVT-510 was dissolved in saline. Ketamine was purchased from Fort Dodge Animal Health, Xylazine from Bayer and Acepromazine Maleate from Fermenta Animal Health Co. Metoprolol and propranolol were purchased from SIGMA. Esmolol was obtained from a local pharmacy.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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